6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1774904-83-4
VCID: VC7247197
InChI: InChI=1S/C12H13FN2O.ClH/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
SMILES: C1CNCCC12C3=C(C=C(C=C3)F)NC2=O.Cl
Molecular Formula: C12H14ClFN2O
Molecular Weight: 256.71

6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride

CAS No.: 1774904-83-4

Cat. No.: VC7247197

Molecular Formula: C12H14ClFN2O

Molecular Weight: 256.71

* For research use only. Not for human or veterinary use.

6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride - 1774904-83-4

Specification

CAS No. 1774904-83-4
Molecular Formula C12H14ClFN2O
Molecular Weight 256.71
IUPAC Name 6-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Standard InChI InChI=1S/C12H13FN2O.ClH/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
Standard InChI Key XXILKEKYARNVTN-UHFFFAOYSA-N
SMILES C1CNCCC12C3=C(C=C(C=C3)F)NC2=O.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The compound is systematically named 6-fluorospiro[1H-indole-3,4'-piperidine]-2-one hydrochloride, reflecting its spirocyclic architecture comprising an indole-2-one moiety fused to a piperidine ring at position 3, with a fluorine substituent at position 6 . Key identifiers include:

PropertyValue
CAS Registry Number1774904-83-4
Molecular FormulaC₁₂H₁₄ClFN₂O
Molecular Weight256.70 g/mol
IUPAC Name6-fluorospiro[1H-indole-3,4'-piperidine]-2-one hydrochloride
SMILESC1CNCCC12C3=C(C=C(C=C3)F)NC2=O.Cl

The spiro junction at C3 of the indoline ring and C4' of the piperidine creates a rigid three-dimensional structure, while the fluorine atom at C6 enhances electronic effects and potential binding interactions .

Crystallographic and Conformational Analysis

The 3D conformation, as modeled in PubChem, reveals a near-orthogonal arrangement between the indoline and piperidine rings, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (C2=O) and the protonated piperidine nitrogen . This conformation likely influences solubility and receptor affinity.

Synthetic Routes and Optimization

Core Synthesis Strategy

While direct synthesis data for 6-fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride remains unpublished, analogous spiro[indoline-3,4'-piperidin]-2-one derivatives suggest a two-step approach:

  • Spirocyclization: Benzylbis(2-chloroethyl)amine reacts with 6-fluorooxindole under basic conditions (e.g., NaH/THF) to form the spiro intermediate .

  • Hydrochloride Salt Formation: Hydrogenolysis of the benzyl group followed by HCl treatment yields the final product .

A representative reaction scheme is summarized below:

StepReagents/ConditionsYield
1NaH, THF, 90°C, 15 h44.6%
2H₂, 10% Pd/C, MeOH, rt, 15 h; HCl gas90.2%

These conditions mirror those used for non-fluorinated analogs, with fluorination introduced at the oxindole precursor stage .

Purification and Characterization

Post-synthesis purification typically involves silica-gel chromatography (chloroform:methanol = 20:1) and recrystallization from acetonitrile/diisopropyl ether . Structural validation employs ¹H-NMR (key signals: δ 6.92–7.42 ppm for aromatic protons, δ 3.06–3.41 ppm for piperidine CH₂ groups) and LC-MS (theoretical [M+H]⁺ = 256.70) .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

Experimental and computed properties indicate moderate aqueous solubility (3.03 mg/mL) and lipophilicity (log P = 1.28), favorable for blood-brain barrier penetration (predicted log Kp = -7.04 cm/s) .

PropertyValue
Log P (octanol-water)1.28
Solubility (Water)3.03 mg/mL
TPSA41.13 Ų

Metabolic Stability and Toxicity

The compound is predicted to inhibit cytochrome P450 2D6 (CYP2D6), suggesting potential drug-drug interactions . Hazard classifications include:

Hazard StatementRisk
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory tract irritation

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